2,4-Dimethylpyrimidin

Übersicht

Beschreibung

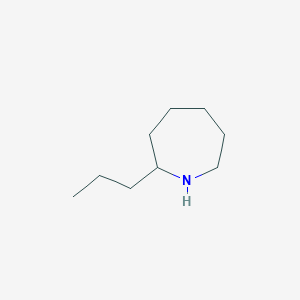

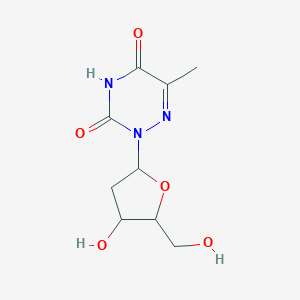

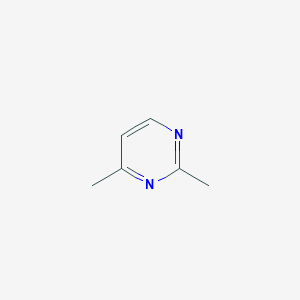

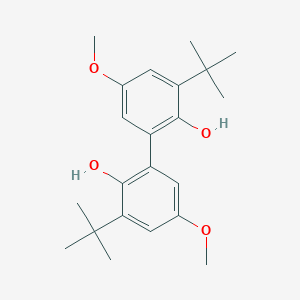

2,4-Dimethylpyrimidine is an organic compound with the molecular formula C6H8N2 . It is a derivative of pyrimidine, a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

There are several methods to synthesize 2,4-Dimethylpyrimidine. One method involves the design and synthesis of a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimidine is characterized by a pyrimidine ring with two methyl groups attached at the 2 and 4 positions . The molecule has a relatively stable and high electrophilic nature .

Chemical Reactions Analysis

2,4-Dimethylpyrimidine can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Physical And Chemical Properties Analysis

2,4-Dimethylpyrimidine has a density of 1.0±0.1 g/cm3, a boiling point of 151.2±9.0 °C at 760 mmHg, and a vapour pressure of 4.7±0.3 mmHg at 25°C . It also has a molar refractivity of 32.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 108.4±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

2,4-Dimethylpyrimidin-Derivate weisen eine große Bandbreite an biologischen und pharmakologischen Aktivitäten auf . Ein Molekül, 6,6′-Diamino-1,1′,3,3′-Tetramethyl-5,5′- (4-Chlorbenzyliden)bis [pyrimidin-2,4 (1H,3H)-dion], welches ein Derivat von this compound ist, wurde auf seine antibakterielle Aktivität untersucht . Das Molekül zeigte eine hohe Affinität zur Bindung in den aktiven Zentren von antibakteriellen und antimalaria-Proteinen .

Nichtlineare optische (NLO) Anwendungen

This compound-Derivate wurden beim Wachstum von Einkristallen für nichtlineare optische (NLO) Anwendungen eingesetzt . Der Einkristall der 2-Amino-4,6-Dimethylpyrimidin-Benzoesäure (2APB) wurde beispielsweise erfolgreich durch die langsame Verdampfungsmethode gezüchtet . Diese Kristalle wurden in Anwendungen wie Hochgeschwindigkeits-Informationsverfeinerung, signalgesteuerte Elemente, Frequenzumwandler, Nanotechnologie und industrielle Anwendungen eingesetzt .

Strukturanalyse

Die strukturellen Eigenschaften von this compound-Derivaten wurden mit verschiedenen Techniken wie Einkristall-Röntgenbeugung (SXRD) und Pulver-Röntgenbeugung (PXRD) untersucht . Diese Techniken liefern Informationen über die Struktur und Morphologie des Kristalls .

Optische Analyse

Die optischen Eigenschaften von this compound-Derivaten wurden mit Hilfe der UV–Vis–NIR-Analyse untersucht . Diese Analyse liefert Informationen über die untere Grenzwellenlänge des Kristalls

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to exhibit a broad variety of biological and pharmacological activities

Mode of Action

It’s known that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon . This suggests that 2,4-Dimethylpyrimidine might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that pyrimidine nucleotide biosynthetic pathway modulates production of biofilm determinants in escherichia coli . This suggests that 2,4-Dimethylpyrimidine might have an impact on similar biochemical pathways.

Pharmacokinetics

It’s known that pyrimidine derivatives have been applied on a large scale in the medical and pharmaceutical fields . This suggests that 2,4-Dimethylpyrimidine might have favorable ADME properties that allow it to be used as a pharmaceutical drug.

Result of Action

It’s known that pyrimidine derivatives exhibit a broad variety of biological and pharmacological activities . This suggests that 2,4-Dimethylpyrimidine might have similar effects.

Action Environment

It’s known that 2-amino-4,6-dimethylpyrimidine benzoic acid single crystal has been successfully grown by the slow evaporation method using water as a solvent . This suggests that the action of 2,4-Dimethylpyrimidine might be influenced by environmental factors such as temperature and solvent conditions.

Biochemische Analyse

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been found that certain pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Eigenschaften

IUPAC Name |

2,4-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCOWOCKUQWYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162385 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-54-5 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMIDINE, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)